

Application Notes and Protocols for Solid-Phase Synthesis of β -Casomorphin Analogues

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Compound of Interest

Compound Name: *beta-Casomorphin*

Cat. No.: *B10794742*

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For: Researchers, scientists, and drug development professionals.

Introduction

β -Casomorphins are a group of opioid peptides derived from the digestion of β -casein, a protein found in milk. These peptides, typically 4-11 amino acids in length, exhibit morphine-like bioactivity, primarily through their interaction with μ -opioid receptors. The native sequences, such as β -casomorphin-5 (BCM-5, Tyr-Pro-Phe-Pro-Gly), often have limited therapeutic potential due to rapid enzymatic degradation in the body.

The synthesis of β -casomorphin analogues is a key strategy to enhance their pharmacological properties. Modifications, such as the substitution of L-amino acids with their D-enantiomers, can significantly increase resistance to proteolysis, leading to enhanced analgesic potency and duration of action. For instance, the substitution of L-Proline at position 4 with D-Proline creates a potent analogue known as deprolorphin.

This document provides detailed protocols for the solid-phase peptide synthesis (SPPS) of β -casomorphin analogues using Fluorenylmethyloxycarbonyl (Fmoc) chemistry, along with methods for their purification and characterization.

Key Structures of β -Casomorphin-5 and its Analogues

The synthesis protocols outlined below can be adapted to produce a variety of analogues. The following table summarizes the sequences of the parent peptide and some of its potent

derivatives.

Peptide Name	Sequence	Modification vs. BCM-5	Key Finding
β -Casomorphin-5 (BCM-5)	H-Tyr-Pro-Phe-Pro-Gly-OH	-	Parent Peptide
Morphiceptin	H-Tyr-Pro-Phe-Pro-NH ₂	C-terminal amidation	High μ -receptor selectivity
Deprolorphin ([D-Pro ⁴]-BCM-5-NH ₂)	H-Tyr-Pro-Phe-D-Pro-Gly-NH ₂	D-Proline at position 4, C-terminal amidation	Considerably increased analgesic action. [1]
[D-Phe ³]-BCM-5	H-Tyr-Pro-D-Phe-Pro-Gly-OH	D-Phenylalanine at position 3	Enhanced antinociceptive action. [1]
[D-Pip ²]-BCM-5	H-Tyr-D-Pip-Phe-Pro-Gly-OH	D-Pipecolic acid at position 2	Increased analgesic effect of long duration. [1]

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis of [D-Pro⁴]- β -Casomorphin-5 Amide (Deprolorphin)

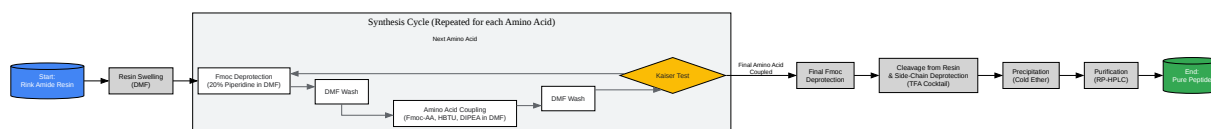
This protocol details the manual synthesis of H-Tyr-Pro-Phe-D-Pro-Gly-NH₂ on a 0.1 mmol scale using Fmoc solid-phase chemistry.

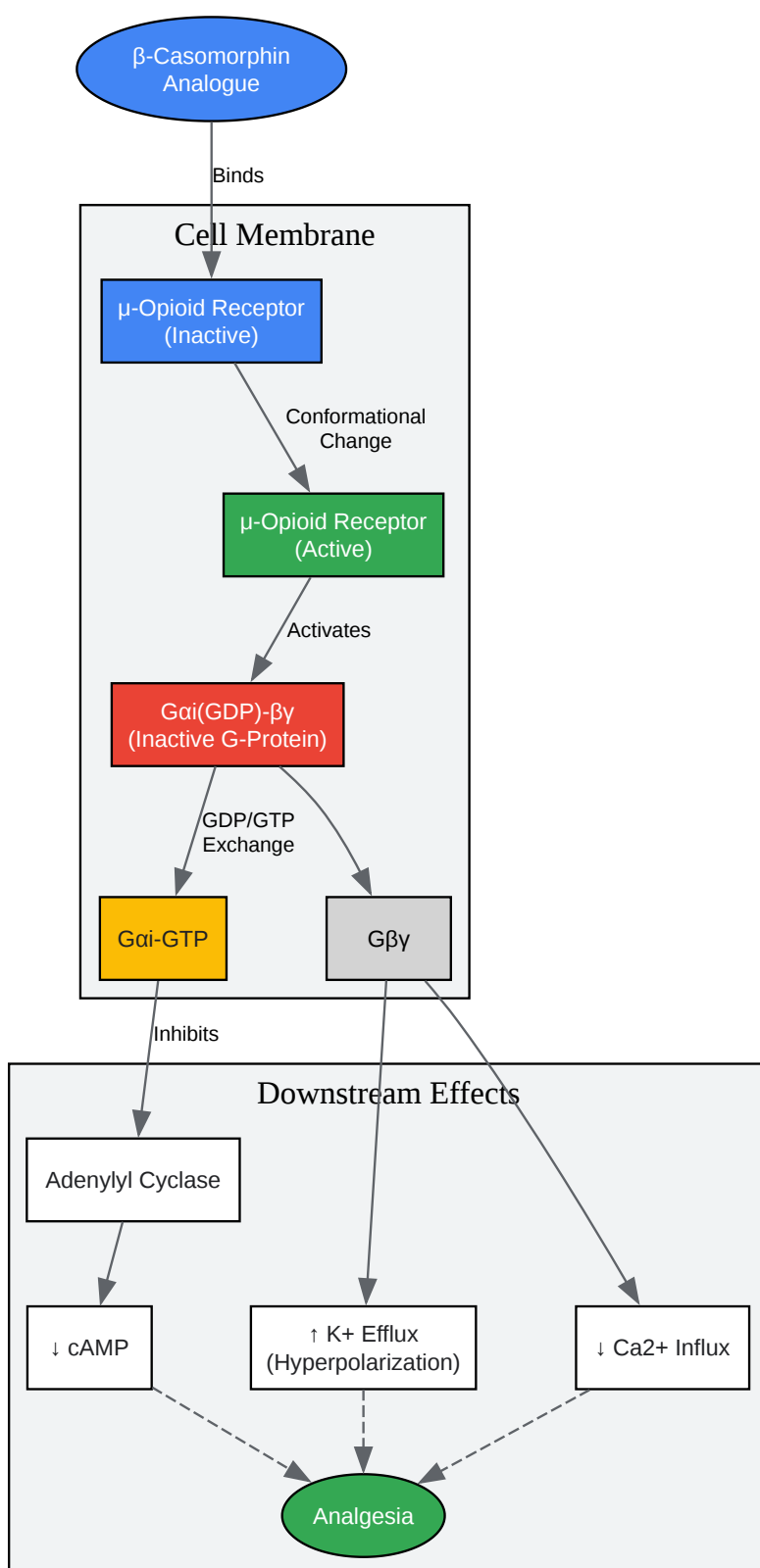
Materials:

- Resin: Rink Amide AM resin (0.3-0.8 mmol/g loading)
- Fmoc-Amino Acids: Fmoc-Gly-OH, Fmoc-D-Pro-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

- Deprotection Reagent: 20% Piperidine in DMF (v/v)
- Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
- Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
- Precipitation/Wash Solvent: Cold diethyl ether

Workflow Diagram:





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References

- 1. Derivatives of beta-casomorphins with high analgesic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
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